4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide (CAS 2094176-41-5) is a heterocyclic benzamide derivative incorporating a 3,5-dichloro-4-amino substituted benzamide core and a phthalazin-5-yl moiety. With a molecular formula of C15H10Cl2N4O and a molecular weight of 333.17 Da, this compound is classified within the phthalazine chemical space.

Molecular Formula C15H10Cl2N4O
Molecular Weight 333.2 g/mol
Cat. No. B13701265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide
Molecular FormulaC15H10Cl2N4O
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)N)Cl
InChIInChI=1S/C15H10Cl2N4O/c16-11-4-9(5-12(17)14(11)18)15(22)21-13-3-1-2-8-6-19-20-7-10(8)13/h1-7H,18H2,(H,21,22)
InChIKeyGVLARHKLXKQKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide: Structural and Physicochemical Baseline for Informed Procurement


4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide (CAS 2094176-41-5) is a heterocyclic benzamide derivative incorporating a 3,5-dichloro-4-amino substituted benzamide core and a phthalazin-5-yl moiety . With a molecular formula of C15H10Cl2N4O and a molecular weight of 333.17 Da, this compound is classified within the phthalazine chemical space . Its predicted physicochemical profile includes a logP of approximately 3.83, a topological polar surface area (tPSA) of 59 Ų, and a calculated pKa of 9.90, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. These baseline properties influence solubility, permeability, and target engagement potential, which are critical parameters during compound selection for structure-activity relationship (SAR) studies or focused library design.

Why Generic Substitution of 4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide Fails: Structural and Pharmacophoric Requirements


Generic substitution of 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide with simpler benzamide or phthalazine analogs is not advisable because the compound occupies a distinct pharmacophoric niche defined by the simultaneous presence of an electron-rich 4-amino group, electron-withdrawing 3,5-dichloro substituents, and a phthalazin-5-yl amide acceptor . Literature on closely related 4-arylamino-phthalazin-1-yl-benzamides demonstrates that subtle changes to the benzamide substitution pattern produce drastic shifts in kinase selectivity and potency, with VEGFR-2 IC50 values ranging from 0.078 µM to inactive depending on the aryl and benzamide substituents [1]. The phthalazin-5-yl amide connectivity, as opposed to the more common phthalazin-1-yl pattern, imposes a different spatial orientation of hydrogen bond acceptors (the pyridazine-like nitrogen atoms), which directly affects the complementarity to ATP-binding pockets or allosteric sites [2]. In-silico predictions using SEA (Similarity Ensemble Approach) based on ChEMBL data suggest potential interactions with tyrosine kinases (TYK2, EPHB3) and ion channels (KCNMA1) that are not predicted for simpler chlorobenzamide analogs lacking the phthalazine moiety [2]. Therefore, substituting this compound with a generic benzamide would forfeit the specific molecular recognition features that define its biological profile.

Quantitative Differentiation Evidence for 4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide Relative to Structural Analogs


Phthalazin-5-yl vs. Phthalazin-1-yl Substitution: Impact on Physicochemical and Predicted Binding Profiles

4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide differs from the more extensively characterized 4-arylamino-phthalazin-1-yl-benzamide chemotype in the position of the amide linkage to the phthalazine ring. In the phthalazin-1-yl series, the benzamide carbonyl is attached at the 1-position of the phthalazine, placing the amide group adjacent to a pyridazine nitrogen [1]. In contrast, the target compound's phthalazin-5-yl attachment positions the amide at the benzene ring of the phthalazine, which alters the electronic environment and hydrogen-bonding pharmacophore. This positional isomerism is predicted to shift the tPSA and logP values relative to 1-substituted analogs, and SEA predictions for this compound suggest a distinct target interaction profile that includes potential binding to TYK2 and EPHB3 kinases [2]. No direct head-to-head data with a phthalazin-1-yl comparator is available for this specific compound.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-Amino-3,5-dichloro Substitution Pattern: Differentiation from Mono-Chloro and Non-Amino Benzamide Analogs

The target compound incorporates a 4-amino-3,5-dichloro substitution on the benzamide ring, a pattern that is distinct from common comparator benzamides such as 3,5-dichloro-N-(2-chlorophenyl)benzamide, 3,5-dichloro-N-(4-chlorophenyl)benzamide, and 2,6-dichloro-N-(4-chlorophenyl)benzamide . The 4-amino group introduces an additional hydrogen bond donor (total HBD = 1) and modifies the electron density of the aromatic ring, which can influence both target binding and metabolic stability. In related phthalazine-alkoxybenzamide PARP inhibitors, primary amine substitution on the benzamide ring was associated with enhanced cytotoxicity against MCF-7 cells compared to piperazinyl analogs [1]. While quantitative comparative data for this exact compound against the listed analogs are not available in public literature, the physicochemical differentiation is measurable: the 4-amino group contributes to a tPSA of 59 Ų and provides a hydrogen bond donor absent in analogs lacking the amino substituent.

Medicinal Chemistry Pharmacophore Modeling Lipophilic Efficiency

Physicochemical Property Differentiation: logP, Solubility, and Drug-Likeness Relative to Common Benzamide Screening Compounds

The target compound's predicted logP of 3.826 places it in a moderately lipophilic range, which is higher than simpler benzamide screening compounds (e.g., 4-amino-3,5-dichlorobenzamide, predicted logP ~1.8-2.2) but lower than fully aromatic polycyclic kinase inhibitor scaffolds [1]. Its tPSA of 59 Ų and molecular weight of 333.17 Da place it favorably within typical oral drug-likeness parameters (tPSA < 140 Ų, MW < 500 Da). Compared to the well-known phthalazine VEGFR inhibitor vatalanib (MW 347, logP ~3.5), the target compound offers a slightly lower molecular weight and comparable lipophilicity, but with a distinct substitution pattern that provides different vectors for hydrogen bonding [2]. The predicted pKa of 9.90 suggests the 4-amino group remains largely uncharged at physiological pH, which may influence membrane permeability relative to basic amine-containing analogs.

ADME Prediction Drug-Likeness Chemical Library Design

Predicted Kinase Selectivity Profile: In-Silico Target Prediction vs. Generic Benzamide Scaffolds

SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 data indicate that 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide may interact with a distinct set of protein targets, including the non-receptor tyrosine kinase TYK2 (p-value = 15), calcium-activated potassium channel KCNMA1 (p-value = 24), coagulation factor X (p-value = 33), and ephrin type-B receptor 3 EPHB3 (p-value = 46) [1]. In contrast, simpler benzamide structures lacking the phthalazine moiety are not predicted to engage this specific target panel, as the phthalazine ring provides critical π-stacking and hydrogen-bond acceptor interactions with kinase hinge regions [2]. The known phthalazine benzamide chemotype has established kinase inhibitory activity, with VEGFR-2 IC50 values as low as 0.078 µM [2]. While direct experimental confirmation for this compound is lacking, the predictions suggest a differentiated target engagement profile that warrants procurement for kinase selectivity screening panels.

Kinase Profiling In-Silico Target Prediction Selectivity Screening

Recommended Application Scenarios for 4-Amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide Based on Differentiated Properties


Focused Kinase Library Design and Selectivity Profiling

The phthalazin-5-yl benzamide scaffold, combined with the 4-amino-3,5-dichloro substitution pattern, provides a structurally differentiated entry point for kinase-focused compound libraries [1]. SEA predictions suggest potential engagement of TYK2, EPHB3, and other kinase targets [2]. Procurement of this compound is warranted when building diversity sets aimed at probing kinase hinge-region interactions with non-classical hydrogen-bond acceptor geometries, complementing more common phthalazin-1-yl or quinazoline-based kinase inhibitor scaffolds [1].

Structure-Activity Relationship (SAR) Expansion of Phthalazine-Containing Lead Series

For medicinal chemistry programs exploring phthalazine-based inhibitors (e.g., VEGFR, PDE4, or PARP targets), this compound offers a distinct vector for SAR exploration [1][2]. The phthalazin-5-yl amide attachment differs from the widely reported phthalazin-1-yl benzamide series, enabling interrogation of alternative binding modes in ATP-binding or allosteric pockets. Its moderate logP (3.826) and favorable tPSA (59 Ų) support its use in cell-based assays where balanced physicochemical properties are essential .

Chemical Biology Tool for Target Deconvolution and Chemoproteomics

The compound's predicted multi-target engagement profile (TYK2, KCNMA1, F10, EPHB3) makes it a candidate for chemical biology studies aimed at deconvoluting cellular targets through affinity-based proteomics or cellular thermal shift assays (CETSA) [2]. Its unique phthalazine-benzamide hybrid structure provides a distinct mass tag and binding motif for pull-down experiments, differentiating it from commonly used kinase inhibitors that dominate chemoproteomics probe sets [2].

Pharmacophore Modeling and Computational Chemistry Benchmarking

The well-defined structure and predicted properties (pKa 9.90, logP 3.826, tPSA 59 Ų) of this compound support its use as a benchmarking molecule for pharmacophore modeling and docking validation studies . Its combination of hydrogen bond donor and acceptor features within a compact scaffold (MW 333.17 Da) provides a useful test case for algorithms predicting the binding poses of heterocyclic amides to kinase and non-kinase targets, particularly where the phthalazine ring contributes unique π-stacking and dipole interactions [1].

Quote Request

Request a Quote for 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.